molecular formula C10H7Cl2N3 B1424922 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine CAS No. 260045-66-7

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine

Cat. No.: B1424922
CAS No.: 260045-66-7
M. Wt: 240.09 g/mol
InChI Key: CHNMIOTYEQOALT-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine may also interact with various biological targets.

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound could potentially have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-chloroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 3-chloroaniline attacks the 2-chloropyrimidine, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine has several scientific research applications, including:

    Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds with potential therapeutic properties.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

    Material Science: It is employed in the synthesis of advanced materials with specific properties.

    Biological Studies: The compound is used in research to study its biological activity and potential as a drug candidate.

Comparison with Similar Compounds

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

  • 2-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
  • 2-Chloro-N-(2-chlorophenyl)pyrimidin-4-amine
  • 2-Chloro-N-(3-bromophenyl)pyrimidin-4-amine

These compounds share similar structures but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNMIOTYEQOALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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